![molecular formula C92H156N2O6 B12587567 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine CAS No. 649774-79-8](/img/structure/B12587567.png)
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazine core substituted with ethynyl groups linked to tris(dodecyloxy)phenyl moieties, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, where a pyrazine derivative is reacted with ethynyl-substituted phenyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or phenyl positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing larger, more complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The ethynyl and phenyl groups can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]benzene
- 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]thiophene
Uniqueness
Compared to similar compounds, 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine stands out due to its pyrazine core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .
Propriétés
Numéro CAS |
649774-79-8 |
|---|---|
Formule moléculaire |
C92H156N2O6 |
Poids moléculaire |
1386.2 g/mol |
Nom IUPAC |
2,5-bis[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C92H156N2O6/c1-7-13-19-25-31-37-43-49-55-61-71-95-87-77-83(78-88(96-72-62-56-50-44-38-32-26-20-14-8-2)91(87)99-75-65-59-53-47-41-35-29-23-17-11-5)67-69-85-81-94-86(82-93-85)70-68-84-79-89(97-73-63-57-51-45-39-33-27-21-15-9-3)92(100-76-66-60-54-48-42-36-30-24-18-12-6)90(80-84)98-74-64-58-52-46-40-34-28-22-16-10-4/h77-82H,7-66,71-76H2,1-6H3 |
Clé InChI |
AKACWXBNBXOZDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
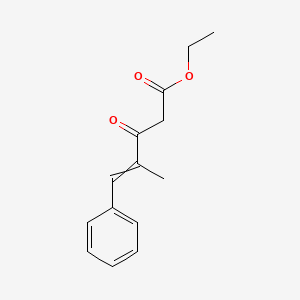
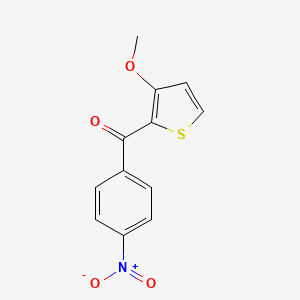
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
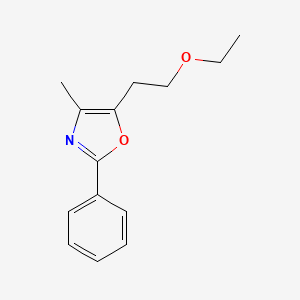
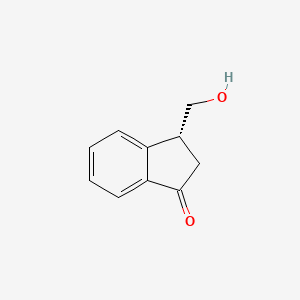
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

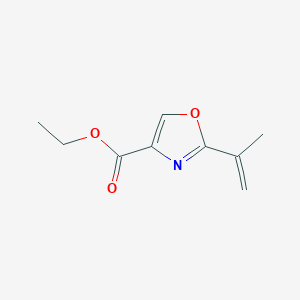
![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)
